molecular formula C51H72N14O12S B1146826 DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 CAS No. 150956-93-7

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2

Cat. No. B1146826
M. Wt: 1105.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of the neuropeptide substance P, which plays a crucial role in the regulation of pain and inflammation. DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been synthesized using various methods and has been shown to exhibit biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exerts its effects through the activation of the neurokinin-1 receptor (NK-1R). NK-1R is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune cells, and cancer cells. Upon binding to NK-1R, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappaB (NF-κB) pathway.

Biochemical And Physiological Effects

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. In anti-inflammatory and analgesic studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In anticancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antimicrobial studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit activity against various pathogens, including bacteria, fungi, and viruses.

Advantages And Limitations For Lab Experiments

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its specificity for NK-1R. However, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 also has limitations, including its high cost, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2. These include:
1. Further studies on the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, including the identification of downstream signaling pathways and the effects of NK-1R antagonists.
2. Studies on the potential applications of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2.
4. Studies on the pharmacokinetics and pharmacodynamics of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 in vivo.
5. Development of novel analogs of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 with improved potency and selectivity for NK-1R.
Conclusion:
DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 is a promising peptide that exhibits various biochemical and physiological effects. Its potential applications in research include studies on pain and inflammation, cancer, and infectious diseases. Further research is needed to fully understand the mechanism of action of DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2, with SPPS being the more commonly used method.

Scientific Research Applications

DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been used in various scientific research applications, including studies on pain and inflammation, cancer, and infectious diseases. In pain and inflammation studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit anti-inflammatory and analgesic effects. In cancer studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious disease studies, DNP-PRO-BETA-CYCLOHEXYL-ALA-ABU-CYS(ME)-HIS-ALA-LYS(N-ME-ABZ)-NH2 has been shown to exhibit antimicrobial activity against various pathogens.

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDGVAWRUKOAR-IHGWQQAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dnp-Pro-beta-cyclohexyl-Ala-Abu-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH2

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